molecular formula C9H9NO3 B1445010 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid CAS No. 1250286-87-3

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Cat. No. B1445010
M. Wt: 179.17 g/mol
InChI Key: ALLGIKWUFVJOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1250286-87-3. It has a molecular weight of 179.18 and its IUPAC name is 3-(allyloxy)-2-pyridinecarboxylic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is 1S/C9H9NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h2-5H,1,6H2,(H,11,12) and the InChI key is ALLGIKWUFVJOBH-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of various derivatives of pyridine carboxylic acids, including those related to 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid, has been a topic of interest. For instance, Tomita, Brooks, and Metzler (1966) explored the synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, providing foundational knowledge for understanding similar compounds (Tomita, Brooks, & Metzler, 1966).

Extraction and Separation Techniques

  • Pyridine carboxylic acids have been studied extensively for their applications in extraction processes. Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using various diluents, highlighting the importance of these compounds in separation techniques (Kumar & Babu, 2009).

Molecular Interactions and Bonding

  • The study of hydrogen bonding in derivatives of pyridine carboxylic acids, such as those investigated by Dobbin et al. (1993), provides insights into the molecular interactions and structural characteristics of these compounds (Dobbin et al., 1993).

Chemical Modifications and Reactions

  • The reductive tetraallylation of pyridine carboxylic acids, as explored by Bubnov et al. (1998), demonstrates the versatility of these compounds in chemical reactions and modifications (Bubnov et al., 1998).

Applications in Biochemistry and Pharmaceuticals

  • Pyridine carboxylic acids, such as picolinic acid, have been studied for their roles in pharmaceuticals and biochemistry. Datta and Kumar (2014) focused on the reactive extraction of picolinic acid, highlighting its significance in the production of nutritional supplements (Datta & Kumar, 2014).

Supramolecular Chemistry

  • The study of isomers of benzoxazolylpropenoic acid by Trujillo-Ferrara et al. (2004) provides insights into supramolecular structures involving carboxylic acids and pyridines, relevant to understanding similar compounds like 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid (Trujillo-Ferrara et al., 2004).

Crystal Engineering

  • Research by Long et al. (2014) on the hydrogen-bonding motifs in compounds with carboxylic acid and pyridine functional groups provides valuable insights for crystal engineering strategies (Long et al., 2014).

Metallacycles and Luminescence

  • The formation of metallacycles using pyridine-carboxylate ligands, as studied by Wu et al. (2015), illustrates the application of pyridine carboxylic acids in the creation of luminescent materials (Wu et al., 2015).

Heterocyclic Chemistry

  • The synthesis of cyanoacetamides and cyclization reactions, as explored by Chigorina et al. (2019), demonstrate the use of pyridine carboxylic acid derivatives in heterocyclic chemistry (Chigorina et al., 2019).

Halocyclization Reactions

  • Research by Kalita et al. (2019) on the halocyclization of mercaptonicotinic acid propargyl derivatives further illustrates the reactivity and utility of these compounds in organic synthesis (Kalita et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-prop-2-enoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h2-5H,1,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGIKWUFVJOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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